molecular formula C6H9BrN2O2 B14470934 1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione CAS No. 70264-24-3

1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione

Cat. No.: B14470934
CAS No.: 70264-24-3
M. Wt: 221.05 g/mol
InChI Key: GXSUDNWBHULBQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione is a chemical compound with the molecular formula C6H9BrN2O2. It is a derivative of imidazolidine and contains bromine, making it a brominated organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione can be synthesized through a series of bromination reactions. One common method involves the bromination of 5,5-dimethylhydantoin, followed by further reactions to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination processes, where 5,5-dimethylhydantoin is treated with bromine under controlled conditions to yield this compound. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione involves its ability to interact with biological molecules and disrupt cellular processes. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity, disruption of cell membranes, and other cellular effects .

Comparison with Similar Compounds

    1-Bromo-3-chloro-5,5-dimethylimidazolidine-2,4-dione: This compound is structurally similar and also contains bromine and chlorine atoms.

    5,5-Dimethylhydantoin: The parent compound from which 1-Bromo-3,5,5-trimethylimidazolidine-2,4-dione is derived.

Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

70264-24-3

Molecular Formula

C6H9BrN2O2

Molecular Weight

221.05 g/mol

IUPAC Name

1-bromo-3,5,5-trimethylimidazolidine-2,4-dione

InChI

InChI=1S/C6H9BrN2O2/c1-6(2)4(10)8(3)5(11)9(6)7/h1-3H3

InChI Key

GXSUDNWBHULBQB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1Br)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.